molecular formula C15H17NO2 B2740526 1-(4-butylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 896035-36-2

1-(4-butylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2740526
CAS RN: 896035-36-2
M. Wt: 243.306
InChI Key: KBOGXULSVVVIBF-UHFFFAOYSA-N
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Description

The compound “1-(4-butylphenyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group. The “4-butylphenyl” part suggests a phenyl ring (a derivative of benzene) with a butyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the formation of the pyrrole ring, the introduction of the butylphenyl group, and the addition of the carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the interconnected rings of the pyrrole and phenyl groups, with the butyl group as a side chain and the carboxylic acid group attached to the pyrrole ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases or alcohols, and the aromatic rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, it might exhibit the typical properties of carboxylic acids, such as the ability to form hydrogen bonds .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry :

    • Muchowski et al. (1985) synthesized 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which showed significant anti-inflammatory and analgesic activities. These compounds, including derivatives of 1H-pyrrole-2-carboxylic acid, were evaluated for their potential as analgesic agents in humans (Muchowski et al., 1985).
  • Chemical Synthesis and Organic Chemistry :

    • Roomi and Macdonald* (1970) developed a method to obtain ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, demonstrating the versatility of pyrrole-2-carboxylic acid derivatives in organic synthesis (Roomi & Macdonald*, 1970).
    • Law et al. (1984) described a new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, highlighting the chemical versatility and importance of these compounds in synthetic organic chemistry (Law et al., 1984).
  • Materials Science and Polymer Chemistry :

    • Choi et al. (2013) investigated carboxylic acid functionalized fullerene derivatives as interfacial layer materials in solar cells, demonstrating the application of pyrrole-2-carboxylic acid derivatives in renewable energy technologies (Choi et al., 2013).
    • Maeda, Corradi, and Armes (1995) synthesized and characterized carboxylic acid-functionalized polypyrrole-silica microparticles, showing the potential of pyrrole-2-carboxylic acid derivatives in creating advanced materials for biomedical applications (Maeda, Corradi, & Armes, 1995).
  • Molecular Recognition and Chemistry :

    • Verdejo, Gil-Ramírez, and Ballester (2009) explored the use of calix[4]pyrrole receptors with carboxylic acids for molecular recognition in water, indicating the role of pyrrole-2-carboxylic acid derivatives in supramolecular chemistry (Verdejo, Gil-Ramírez, & Ballester, 2009).
  • Environmental Science and Pollution Control :

    • Zhao et al. (2020) developed a metal-organic framework using a derivative of pyrrole-2-carboxylic acid for the effective removal of anionic dyes from water, demonstrating its application in environmental remediation (Zhao et al., 2020).

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The boron moiety in organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that boronic esters, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The suzuki–miyaura coupling reaction, in which this compound may participate, results in the formation of a new carbon–carbon bond .

Action Environment

It’s known that organoboron compounds are only marginally stable in water , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and temperature.

Safety and Hazards

As with any chemical compound, handling “1-(4-butylphenyl)-1H-pyrrole-2-carboxylic acid” would require appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, and contact with skin and eyes .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be explored for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(4-butylphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-3-5-12-7-9-13(10-8-12)16-11-4-6-14(16)15(17)18/h4,6-11H,2-3,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOGXULSVVVIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-butylphenyl)-1H-pyrrole-2-carboxylic acid

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